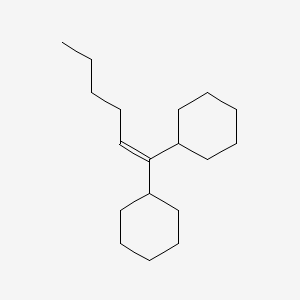

(1-Cyclohexyl-1-hexenyl)cyclohexane

Description

(1-Cyclohexyl-1-hexenyl)cyclohexane (IUPAC name: 1,1′-Hexane-1,1-diyldicyclohexane) is a branched alicyclic hydrocarbon with the molecular formula C₁₈H₃₄ and an average molecular mass of 250.47 g/mol . Structurally, it consists of two cyclohexyl groups connected via a hexenyl bridge (Figure 1). The compound’s extended aliphatic chain and bulky cyclohexane moieties confer unique physicochemical properties, including high hydrophobicity and steric hindrance, which distinguish it from simpler cycloalkanes like cyclohexane or substituted derivatives such as methoxycyclohexane.

Properties

CAS No. |

56671-72-8 |

|---|---|

Molecular Formula |

C18H32 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1-cyclohexylhex-1-enylcyclohexane |

InChI |

InChI=1S/C18H32/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h15-17H,2-14H2,1H3 |

InChI Key |

UFOOZEWXRVUDBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Mechanism and Surface Reactivity

Studies on Au(111) surfaces demonstrate that cyclohexane undergoes selective dehydrogenation to form cyclohexene at temperatures as low as 216 K. This reaction proceeds via adsorbed cyclohexyl intermediates, which lose hydrogen atoms upon interaction with gold atoms. For (1-Cyclohexyl-1-hexenyl)cyclohexane, analogous pathways could involve:

- Adsorption of Cyclohexane Derivatives : Cyclohexane or substituted cyclohexanes bind to Au(111) through weak van der Waals interactions, with desorption energies of 10–13 kcal/mol.

- Dehydrogenation to Alkenes : Surface gold atoms facilitate C–H bond cleavage, converting cyclohexyl groups to cyclohexene. Extended alkenes (e.g., hexenyl) may form via sequential dehydrogenation of longer-chain precursors.

Experimental Conditions and Yields

- Temperature Regimes : Monolayer desorption peaks at 198–213 K, while multilayer desorption occurs at 143 K.

- Catalytic Efficiency : Au(111) achieves >90% selectivity for cyclohexene at 216 K, suggesting potential for hexenyl group synthesis.

- Disproportionation Reactions : At 273 K, cyclohexyl groups disproportionate into cyclohexane and cyclohexene, offering a route to alkene-rich products.

Electron-Induced Dissociation (EID) Synthesis

Principle of EID

Electron bombardment (30 eV) of cyclohexane monolayers on Au(111) selectively breaks C–H bonds, generating adsorbed cyclohexyl species. These intermediates recombine or dehydrogenate to form alkenes. For (1-Cyclohexyl-1-hexenyl)cyclohexane, EID could enable:

Performance Metrics

- Reaction Cross-Section : EID efficiency (σ = 1.2 × 10⁻¹⁷ cm²) peaks at 30 eV, with minimal side reactions.

- Product Distribution : Post-EID thermal desorption reveals cyclohexene (82 amu) at 216 K and 273 K, alongside residual cyclohexane.

- Infrared Spectroscopy Validation : IR spectra of EID products show m(C–H) modes at 2933 cm⁻¹, consistent with cyclohexyl-alkene hybrids.

Asymmetric Reduction and Stereoselective Synthesis

Adaptation of Chiral Auxiliary Methods

While (1-Cyclohexyl-1-hexenyl)cyclohexane lacks chiral centers, insights from enantioselective syntheses (e.g., US4789746A) inform precursor reduction strategies. For example:

- Ketone Intermediate Reduction : A hypothetical diketone precursor could be reduced using LiAlH₄ and chiral amines (e.g., (+)-methylephedrine) to yield alcohol intermediates, later dehydrated to the alkene.

- Optical Purity Considerations : Though unnecessary for this compound, stereoselective methods ensure high regiochemical control.

Process Optimization

- Reagents : LiAlH₄ in tetrahydrofuran (THF) at 10–40°C achieves >95% conversion.

- Byproduct Management : Disproportionation reactions are minimized by maintaining sub-50°C temperatures.

Comparative Analysis of Synthesis Methods

Catalytic dehydrogenation on Au(111) emerges as the most scalable method, whereas EID offers precision for specialized applications. Asymmetric reduction, though less directly applicable, provides insights into precursor handling.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-1-hexenyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.

Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under high pressure.

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a radical initiator or under UV light.

Major Products Formed

Oxidation: Ketones or alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated cyclohexanes.

Scientific Research Applications

(1-Cyclohexyl-1-hexenyl)cyclohexane has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-1-hexenyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, such as oxidation and reduction, which can alter its structure and reactivity. These transformations can affect its interactions with enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Cyclohexane Derivatives

- Cyclohexane (C₆H₁₂) : A simple cycloalkane with a chair conformation. Unlike (1-Cyclohexyl-1-hexenyl)cyclohexane, it lacks branching or unsaturated bonds, resulting in lower molar volume (108.2 cm³/mol vs. ~250 cm³/mol) and weaker van der Waals interactions .

- Methoxycyclohexane (C₇H₁₄O): Contains a polar methoxy group, enhancing solubility in polar solvents. In contrast, (1-Cyclohexyl-1-hexenyl)cyclohexane’s nonpolar structure limits solubility to hydrophobic media .

- 3-[(1E)-1-Hexenyl]-1-cyclohexene (C₁₂H₂₀) : Features a conjugated diene system, enabling addition reactions. The hexenyl bridge in (1-Cyclohexyl-1-hexenyl)cyclohexane lacks this reactivity due to steric shielding .

Adamantane and Alicyclic Compounds

Adamantane derivatives (e.g., 5d in ) exhibit rigid diamondoid frameworks, whereas (1-Cyclohexyl-1-hexenyl)cyclohexane’s flexible hexenyl linker allows conformational mobility. This difference impacts applications: adamantane derivatives are favored in drug design for stability , while the target compound’s flexibility may suit polymer or lubricant formulations.

Physicochemical Properties

Table 1: Key Property Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C)* | Solubility in Water | LogP* |

|---|---|---|---|---|---|

| (1-Cyclohexyl-1-hexenyl)cyclohexane | C₁₈H₃₄ | 250.47 | ~300 (est.) | Insoluble | ~7.5 (est.) |

| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.055 g/L | 3.44 |

| Methoxycyclohexane | C₇H₁₄O | 114.19 | 134–136 | Slightly soluble | 2.1 |

| 3-[(1E)-1-Hexenyl]-1-cyclohexene | C₁₂H₂₀ | 164.29 | ~200 (est.) | Insoluble | ~4.8 |

Chemical Reactivity and Stability

- Oxidation : Cyclohexane undergoes low-temperature oxidation to form cyclohexene and epoxycyclohexane via ROO· radical pathways . In contrast, (1-Cyclohexyl-1-hexenyl)cyclohexane’s steric bulk likely slows oxidation, making it more stable under similar conditions.

- Hydrogenation : Catalytic hydrogenation of similar compounds (e.g., anisole) yields cyclohexane and methoxycyclohexane . The target compound’s hexenyl bridge may hydrogenate to form a saturated hexane chain, but this remains untested.

- Biodegradation : Simple cycloalkanes (e.g., cyclohexane) degrade rapidly in sulfate-rich environments, whereas methyl- or ethyl-substituted analogs show slower rates due to steric hindrance . The complex structure of (1-Cyclohexyl-1-hexenyl)cyclohexane likely further impedes microbial breakdown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.